molecular formula C12H11NO3 B6144831 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1094373-91-7

1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No. B6144831
CAS RN: 1094373-91-7
M. Wt: 217.2
InChI Key:
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Description

“1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid” is an organic compound that belongs to the class of α,β-Unsaturated carbonyl compounds . These compounds are characterized by a carbonyl group (C=O) that is conjugated with an alkene (C=C). The specific group in this compound, known as the acryloyl group (H2C=CH−C(=O)−), is derived from acrylic acid .


Synthesis Analysis

The synthesis of similar compounds often involves the use of asymmetrical cross-conjugated unsaturated ketones as dipolarophiles in 1,3-dipolar cycloaddition reactions . These reactions proceed without chemoselectivity at the two nonequivalent reaction sites of the dienone but diastereoselectively to give a mixture of structural isomers of endo-cycloaddition products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a carboxylic acid group, and a prop-2-enoyl group . The prop-2-enoyl group is conjugated with the carbonyl group, making the compound susceptible to attack by nucleophiles at the β-carbon .


Chemical Reactions Analysis

As an α,β-Unsaturated carbonyl compound, this molecule can undergo various chemical reactions. For instance, it can react with water to produce acrylic acid . When treated with sodium salts of carboxylic acids, the anhydride is formed. Reactions with alcohols and amines give esters and amides, respectively .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid involves the condensation of an indole derivative with an acylating agent, followed by reduction and carboxylation.", "Starting Materials": [ "Indole-5-carboxylic acid", "Prop-2-enoyl chloride", "Sodium borohydride", "Carbon dioxide" ], "Reaction": [ "Indole-5-carboxylic acid is reacted with prop-2-enoyl chloride in the presence of a base such as triethylamine to form 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid.", "The resulting product is then reduced using sodium borohydride to form the corresponding indoline derivative.", "Finally, the indoline derivative is carboxylated using carbon dioxide in the presence of a suitable catalyst such as palladium on carbon to yield the desired product, 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid." ] }

CAS RN

1094373-91-7

Product Name

1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Molecular Formula

C12H11NO3

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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